N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide

Lipophilicity CNS drug design Physicochemical profiling

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide is a synthetic benzamide derivative bearing a 4-fluorophenyl substituent on the carboxamide and an N-benzyl-N-methyl-propargylamine side chain. This compound belongs to the broader class of N-substituted‑4‑fluorobenzamides, which have been investigated as anticonvulsant agents targeting voltage‑gated sodium channels in drug‑resistant epilepsy models.

Molecular Formula C19H19FN2O
Molecular Weight 310.372
CAS No. 1396784-56-7
Cat. No. B2410251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide
CAS1396784-56-7
Molecular FormulaC19H19FN2O
Molecular Weight310.372
Structural Identifiers
SMILESCN(CC#CCNC(=O)C1=CC=C(C=C1)F)CC2=CC=CC=C2
InChIInChI=1S/C19H19FN2O/c1-22(15-16-7-3-2-4-8-16)14-6-5-13-21-19(23)17-9-11-18(20)12-10-17/h2-4,7-12H,13-15H2,1H3,(H,21,23)
InChIKeyZKNSCJBFRHSUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide (CAS 1396784-56-7): Compound Class and Core Characteristics for Procurement Evaluation


N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide is a synthetic benzamide derivative bearing a 4-fluorophenyl substituent on the carboxamide and an N-benzyl-N-methyl-propargylamine side chain . This compound belongs to the broader class of N-substituted‑4‑fluorobenzamides, which have been investigated as anticonvulsant agents targeting voltage‑gated sodium channels in drug‑resistant epilepsy models [1]. The presence of the but‑2‑ynylene spacer and the tertiary benzyl(methyl)amino terminus distinguishes this molecule from simple N‑benzyl‑4‑fluorobenzamide (CAS 725‑38‑2) and from the enaminone‑type fluorobenzamides reported in the literature, potentially altering lipophilicity, metabolic stability, and ion‑channel interaction profiles.

Why N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide Cannot Be Replaced by Common 4-Fluorobenzamide Analogs


Simple 4‑fluorobenzamide derivatives such as N‑benzyl‑4‑fluorobenzamide (CAS 725‑38‑2) lack the propargylic amine moiety and the tertiary amino group that are present in the target compound . In the structurally related fluorinated N‑benzamide enaminone series, even minor modifications of the N‑substituent (e.g., R1 = H vs. CH₃) profoundly altered anticonvulsant potency in the 6‑Hz psychomotor seizure model and shifted selectivity between sodium and calcium channel targets [1]. Because the but‑2‑yn‑1‑yl linker and the benzyl(methyl)amino group in the target compound confer unique conformational constraints, hydrogen‑bonding capacity, and electronic properties relative to saturated or enaminone‑linked analogs, generic substitution with simpler 4‑fluorobenzamides risks losing the specific pharmacological or physicochemical profile required for a given research or industrial application [1]. Direct comparative data for the exact compound remain scarce; the differentiation arguments presented below therefore rely on class‑level structure–activity relationship (SAR) inferences from closely related fluorobenzamide series.

Quantitative Differentiation Evidence for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide vs. Closest Analogs


Structural Differentiation: Calculated Physicochemical Properties vs. N-Benzyl-4-fluorobenzamide (CAS 725-38-2)

The target compound incorporates a but‑2‑yn‑1‑yl spacer and a methyl group on the terminal nitrogen, absent in the simpler analog N‑benzyl‑4‑fluorobenzamide (CAS 725‑38‑2). These features increase molecular weight (310.4 vs. 229.25 g/mol) and the number of hydrogen‑bond acceptors (2 vs. 1), and introduce a stereoelectronically distinct alkyne moiety [1]. Based on class‑level SAR for CNS‑penetrant fluorobenzamides, such modifications are expected to alter logP, polar surface area, and metabolic soft spots relative to the des‑alkyne des‑methyl comparator [2].

Lipophilicity CNS drug design Physicochemical profiling

Linker Rigidity and Conformational Pre-organization vs. Saturated-Linker Fluorobenzamides

The but‑2‑yn‑1‑yl spacer in the target compound provides a linear, rigid four‑atom bridge between the amide nitrogen and the tertiary amine, whereas common comparator N‑alkyl fluorobenzamides employ flexible saturated hydrocarbon chains . In the fluorinated N‑benzamide enaminone series, replacement of a saturated linker by a vinylogous amide (enaminone) significantly changed sodium‑channel blocking potency, with active compounds such as GSA 62 (4a) showing protection in the 6‑Hz seizure model at 30–300 mg/kg i.p. while closely related analogs with altered linker geometry were inactive [1]. Although direct data for the target compound are unavailable, the alkyne linker imposes bond angles (~180° for sp‑hybridized carbons) that are absent in saturated or vinylogous linkers, predictably affecting the spatial presentation of the benzamide and benzyl pharmacophores .

Conformational restriction Alkyne linker Target engagement

Tertiary Amine Basicity and Metabolic Handling vs. Secondary Amine Analogs

The terminal nitrogen in the target compound is a tertiary benzyl(methyl)amine, whereas many comparator fluorobenzamides contain secondary amines or amides at the analogous position . In the enaminone series, the nature of the amine substituent (R2 = H vs. CH₃) influenced both in vitro sodium‑channel inhibition and in vivo seizure protection, with GSA 62 (R2 = CH₃) protecting 4/4 mice (300 mg/kg, 0.5 h) in the 6‑Hz test while the corresponding R2 = H analog was not reported active at the same doses [1]. Tertiary amines generally exhibit different pKa values, N‑dealkylation rates, and blood–brain barrier penetration compared to secondary amines, although specific comparative metabolic data for the target compound are lacking [1].

Amine basicity Metabolic stability CYP450 metabolism

Scaffold Distinction from Enaminone‑Type Fluorobenzamide Anticonvulsants

The target compound is an N‑(but‑2‑yn‑1‑yl)benzamide, chemically distinct from the enaminone‑type fluorobenzamides (e.g., GSA 62, WWB 67) that have demonstrated sodium‑channel‑dependent anticonvulsant activity . Enaminones contain a vinylogous amide motif (C=C–NR₂ conjugated to a carbonyl), whereas the target compound replaces the C=C bond with a C≡C triple bond, eliminating the vinylogous amide conjugation . This structural divergence is expected to alter electron distribution, hydrolytic stability, and potentially the mechanism of ion‑channel modulation. In the enaminone series, GSA 62 (50 µM) reduced whole‑cell sodium current amplitude in ND7/23 cells without affecting T‑type calcium currents, suggesting a pathway‑specific effect [1]. The alkyne‑linked scaffold may engage different binding poses or exhibit distinct off‑target profiles, though this remains experimentally unvalidated.

Scaffold hopping Anticonvulsant drug discovery Ion channel modulation

Procurement‑Relevant Application Scenarios for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide (CAS 1396784-56-7)


Chemical Probe for Voltage‑Gated Sodium Channel (Nav) Pharmacology Studies

Based on the class‑level evidence that fluorinated N‑benzamide analogs inhibit neuronal sodium currents [1], the target compound may serve as a structurally distinct probe to assess Nav channel modulation. Its rigid alkyne linker and tertiary amine differentiate it from enaminone probes and may help dissect structure–activity relationships around sodium channel binding sites.

Scaffold‑Hopping Starting Point for Anticonvulsant Lead Optimization

The enaminone series produced compounds with 6‑Hz seizure protection at 30–300 mg/kg i.p. [1]. The target compound’s alkyne‑based scaffold offers an alternative chemotype for medicinal chemistry teams seeking backup series or IP‑distinct leads targeting drug‑resistant epilepsy, provided that in‑house pharmacological profiling is undertaken.

Click‑Chemistry‑Compatible Building Block for Conjugate Synthesis

The terminal alkyne in the but‑2‑yn‑1‑yl spacer is a well‑established handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) click chemistry [2]. This feature enables the compound to be used as a modular intermediate for synthesizing triazole‑containing libraries or bioconjugates, a capability not shared by saturated‑linker or enaminone fluorobenzamide analogs.

Physicochemical Benchmarking in CNS Drug Design Training Sets

With calculated MW ~310 g/mol and a unique combination of alkyne, tertiary amine, and 4‑fluorobenzamide motifs, the compound can serve as a reference data point in computational models of CNS drug‑likeness, complementing the enaminone chemotype already represented in public datasets [1].

Quote Request

Request a Quote for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.